![molecular formula C9H15N B14558137 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene CAS No. 62150-62-3](/img/structure/B14558137.png)
4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethyl-2-azabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene typically involves the reaction of cyclopentadiene with imino-acetates in the presence of a Bronsted acid catalyst. . The reaction conditions often include low temperatures and specific chiral auxiliaries to ensure high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The reactions typically occur under controlled temperatures and may require specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include epoxides, amines, and substituted derivatives of the original bicyclic structure. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic effects, such as antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene can be compared with other similar bicyclic compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but lacks the nitrogen atom, making it less reactive in certain chemical reactions.
2,7-Diazabicyclo[2.2.1]heptane: This compound contains two nitrogen atoms within the bicyclic structure, which can lead to different chemical properties and reactivity.
The uniqueness of 4,7,7-Trimethyl-2-azabicyclo[22
Properties
CAS No. |
62150-62-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4,7,7-trimethyl-2-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H15N/c1-8(2)7-4-5-9(8,3)6-10-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
ALVGPRYHZBTZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


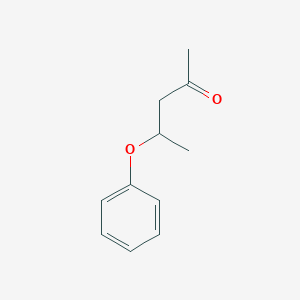
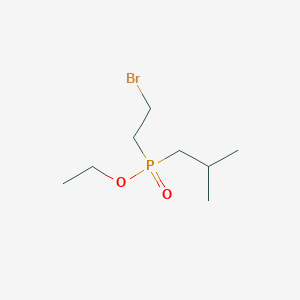
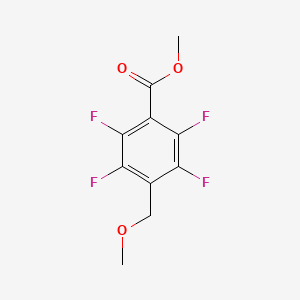
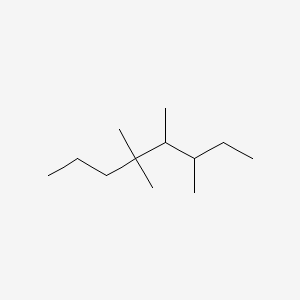
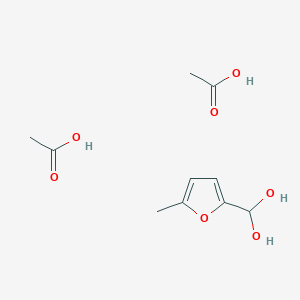
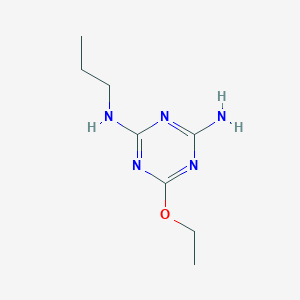
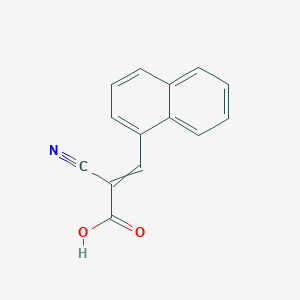
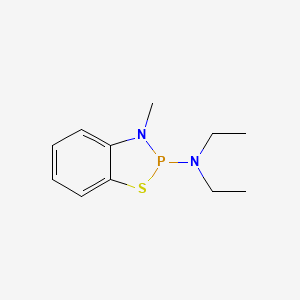
![2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane](/img/structure/B14558098.png)
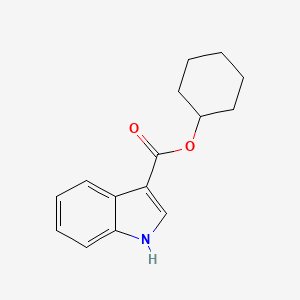
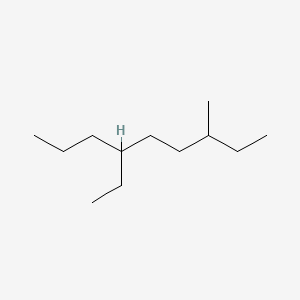
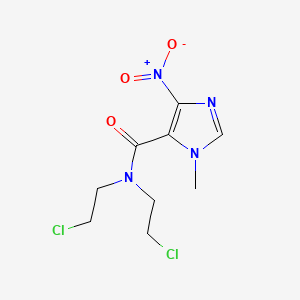
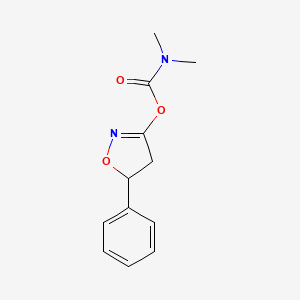
![Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane](/img/structure/B14558131.png)
